6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

CAS No.: 910036-95-2

Cat. No.: VC3872584

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910036-95-2 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 6-(oxan-4-yloxy)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H13NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7-8,10H,3-6H2 |

| Standard InChI Key | ZQQOWSDTLFHTAC-UHFFFAOYSA-N |

| SMILES | C1COCCC1OC2=NC=C(C=C2)C=O |

| Canonical SMILES | C1COCCC1OC2=NC=C(C=C2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

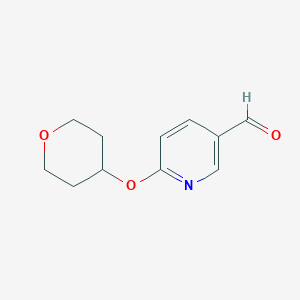

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde consists of a pyridine ring (CHN) substituted at the 2-position by a tetrahydropyran-4-yloxy group (-O-CHO) and at the 5-position by an aldehyde (-CHO). The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the pyridine ring’s electron-deficient nature influences its reactivity . The IUPAC name, 6-[(oxan-4-yl)oxy]pyridine-3-carbaldehyde, reflects this structure .

Physical Properties

Key physical properties include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and sparingly soluble in water.

The compound’s infrared (IR) spectrum shows characteristic peaks at 1700 cm (C=O stretch of the aldehyde) and 1250 cm (C-O-C ether linkage). Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridine protons (δ 8.5–9.0 ppm) and tetrahydropyran methylene groups (δ 1.5–4.0 ppm).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves reacting nicotinaldehyde with tetrahydro-2H-pyran-4-ol under acidic conditions (e.g., ):

Elevated temperatures (80–100°C) enhance reaction rates, achieving yields of 70–85% . Purification via recrystallization from ethanol/water mixtures improves purity to >97% .

Industrial Production

Industrial methods optimize scalability using continuous-flow reactors and heterogeneous catalysts (e.g., Amberlyst-15) . Process analytical technology (PAT) monitors reaction progress, while distillation removes volatile byproducts. Large-scale batches (>1 kg) maintain a purity of 95–97% .

Chemical Reactivity and Derivatives

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic reactions:

-

Oxidation: With KMnO in acidic conditions, it forms 6-(tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) .

-

Reduction: NaBH reduces the aldehyde to a primary alcohol, 6-(tetrahydropyran-4-yloxy)nicotinyl alcohol.

-

Nucleophilic Addition: Grignard reagents (e.g., CHMgBr) yield secondary alcohols.

Ether Linkage Stability

The tetrahydropyran-4-yloxy group resists basic conditions but undergoes acid-catalyzed cleavage with concentrated HCl, producing nicotinaldehyde and tetrahydro-2H-pyran-4-ol.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for Schiff base ligands, which coordinate metal ions in catalytic systems . Its aldehyde group also forms covalent inhibitors targeting cysteine proteases, relevant in cancer and infectious disease research .

Material Science

In polymer chemistry, it acts as a crosslinking agent for polyurethanes, enhancing thermal stability. Functionalized derivatives are explored in organic semiconductors for their electron-transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume